2-[2-bromo-4-[(E)-[1-(3-chloro-2-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid
Overview
Description
2-[2-bromo-4-[(E)-[1-(3-chloro-2-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid is a useful research compound. Its molecular formula is C20H14BrClN2O6 and its molecular weight is 493.7 g/mol. The purity is usually 95%.
The exact mass of the compound (2-bromo-4-{[1-(3-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid is 491.97238 g/mol and the complexity rating of the compound is 760. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
The complex chemistry surrounding brominated and chlorinated phenolic compounds involves various reactions and characterizations, leading to their applications in scientific research. Studies like those conducted by Baul et al. (2002) and Dahiya et al. (2008) have synthesized and characterized triorganotin(IV) complexes and aryloxyacetic acid analogs, respectively, which involve related chemical structures. These works contribute to our understanding of how such compounds can be synthesized, their structural properties, and potential applications in materials science and biology (Baul, Dutta, Rivarola, Butcher, & Smith, 2002); (Dahiya, Pathak, & Kaur, 2008).
Chemical Reactions and Mechanisms
Understanding the chemical reactions, such as bromination and the formation of Schiff bases, plays a crucial role in the broader context of synthetic chemistry. Studies like those by Drewry and Scrowston (1969) and Fuloria, Fuloria, and Gupta (2014) provide insights into bromination reactions and the synthesis of Schiff bases and Thiazolidinone derivatives. These reactions are fundamental for creating compounds with specific properties and applications, illustrating the diverse chemical behavior of brominated and chlorinated compounds (Drewry & Scrowston, 1969); (Fuloria, Fuloria, & Gupta, 2014).
Antimicrobial Applications
The synthesis and evaluation of new chemical compounds for antimicrobial properties is a significant area of research. The work by Fuloria et al. (2014) on the synthesis and antimicrobial profile of newer Schiff bases and Thiazolidinone derivatives exemplifies the potential biomedical applications of brominated and chlorinated compounds. These compounds' structural characteristics and biological activity suggest their potential use in developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
Environmental Impact Studies
The environmental fate and impact of chlorinated phenoxy acids, closely related to the compound , have been studied to understand their persistence and transformation in the environment. Research by Murschell and Farmer (2018) on the atmospheric oxidation of chlorinated aromatic herbicides highlights the complex interactions and transformations these compounds undergo in environmental contexts, providing insight into their long-term environmental impacts (Murschell & Farmer, 2018).
Properties
IUPAC Name |
2-[2-bromo-4-[(E)-[1-(3-chloro-2-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrClN2O6/c1-10-14(22)3-2-4-15(10)24-19(28)12(18(27)23-20(24)29)7-11-5-6-16(13(21)8-11)30-9-17(25)26/h2-8H,9H2,1H3,(H,25,26)(H,23,27,29)/b12-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBFJNUSDBULTB-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)Br)C(=O)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)Br)/C(=O)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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